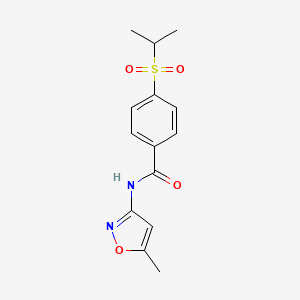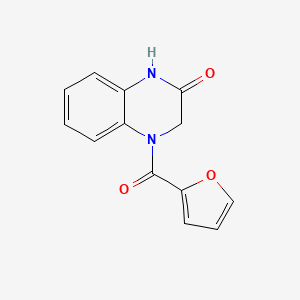
N-(5-methyl-1,2-oxazol-3-yl)-4-(propane-2-sulfonyl)benzamide
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-4-(propane-2-sulfonyl)benzamide, commonly known as MOPS, is an organic compound that has been used in a variety of scientific research applications. It is a zwitterionic compound, meaning it has both a positive and negative charge, and is composed of a benzamide group attached to an oxazole ring. It has a wide range of uses in the laboratory, from protein purification to DNA sequencing. MOPS is also used in biochemical and physiological research, as well as in drug discovery.
Scientific Research Applications
MOPS is widely used in a variety of scientific research applications. It is used in protein purification, as it can be used to separate proteins from other molecules in a sample. It is also used in DNA sequencing, as it can be used to separate strands of DNA from each other. MOPS can also be used in drug discovery, as it can be used to study the biochemical and physiological effects of potential drugs.
Mechanism of Action
MOPS works by binding to proteins and other molecules in a sample, allowing them to be separated from each other. This is due to its zwitterionic nature, which allows it to interact with both positively and negatively charged molecules. MOPS can also form hydrogen bonds with molecules, allowing it to form a stable complex with them.
Biochemical and Physiological Effects
MOPS has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to reduce inflammation. It has also been found to have anti-cancer effects, as it can inhibit the growth of cancer cells. In addition, MOPS has been found to have anti-fungal and anti-viral effects.
Advantages and Limitations for Lab Experiments
MOPS has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable, meaning it can be stored for long periods of time without degradation. Additionally, MOPS is non-toxic, making it safe to use in laboratory experiments.
However, MOPS also has some limitations. It is not as effective as other compounds when used in protein purification, as it does not bind as strongly to proteins as other compounds. Additionally, MOPS is not as effective as other compounds when used in DNA sequencing, as it does not separate strands of DNA as effectively.
Future Directions
There are several potential future directions for the use of MOPS in scientific research. One potential direction is the development of new methods for protein purification and DNA sequencing using MOPS. Additionally, MOPS could be used to develop new drugs, as it can be used to study the biochemical and physiological effects of potential drugs. Additionally, MOPS could be used to develop new methods for the detection of cancer cells, as it has been found to have anti-cancer effects. Finally, MOPS could be used to develop new methods for the treatment of bacterial, fungal, and viral infections, as it has been found to have anti-bacterial, anti-fungal, and anti-viral effects.
Synthesis Methods
MOPS can be synthesized by reacting a mixture of 5-methyl-1,2-oxazole and propane-2-sulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction produces a salt, which is then converted to the desired MOPS compound. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9(2)21(18,19)12-6-4-11(5-7-12)14(17)15-13-8-10(3)20-16-13/h4-9H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCYPJRLKXUYHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901177663 | |
| Record name | 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941868-65-1 | |
| Record name | 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(1-Methylethyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901177663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418294.png)

![1-(3,4-dimethylphenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6418298.png)
![9-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418303.png)
![2-{8-[(2,3-dichlorophenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6418311.png)
![8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6418317.png)
![8-(3-butoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418324.png)
![ethyl 5-[(2,3-dimethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418327.png)
![9-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418334.png)
![9-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418348.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}propanamide](/img/structure/B6418361.png)
![3-{[(2-chlorophenyl)methyl]amino}-1-(2-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B6418363.png)
![5-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B6418364.png)
